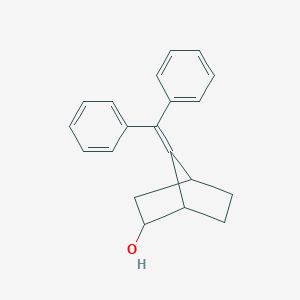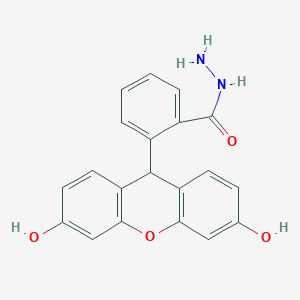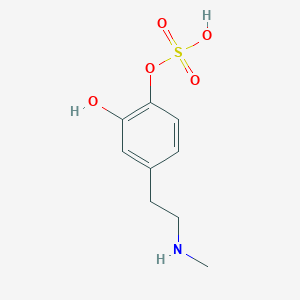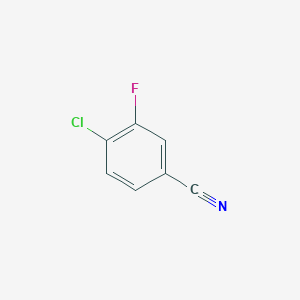
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Diperodon can be synthesized through the esterification of phenylcarbamic acids with dialkyl amino alcohols . The industrial production methods involve the reaction of phenyl isocyanate with 3-(1-piperidinyl)-1,2-propanediol . The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diperodon undergoes various chemical reactions, including:
Oxidation: Diperodon can be oxidized to form corresponding N-oxides.
Reduction: Reduction of diperodon can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diperodon has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of ester hydrolysis and enzymatic reactions.
Biology: Diperodon is employed in research on local anesthetics and their effects on cellular processes.
Medicine: It is investigated for its potential use in pain management and treatment of minor skin irritations.
Industry: Diperodon is used in the formulation of topical anesthetic creams and ointments.
Mechanism of Action
Diperodon exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses . This action results in a loss of sensation in the affected area. The molecular targets include sodium channel alpha subunits in the brain (Types I, II, III) .
Comparison with Similar Compounds
Properties
CAS No. |
102570-92-3 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |
InChI |
InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3 |
InChI Key |
MOTKQTNULHYRSS-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3 |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |
Synonyms |
HYDRAZINE, 1-METHYL-1-(1-NAPHTHYL)-2-(2-OXAZOLINYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)


![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one](/img/structure/B11618.png)


![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)




